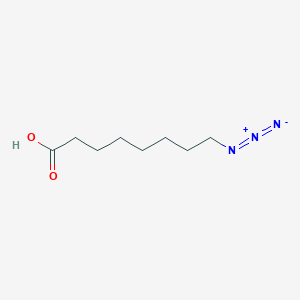

8-Azidooctanoic Acid

Descripción

Historical Trajectory of Bioorthogonal Reactivity in Biological Systems

The development of bioorthogonal chemistry has been a stepwise progression. Early bioconjugation methods relied on the reactions of aldehydes and ketones with nucleophiles like hydrazides and aminooxy compounds. acs.org However, the presence of similar carbonyl-containing metabolites in biological systems limited the specificity of these reactions. acs.org A significant leap forward came with the Staudinger ligation, developed by Bertozzi and coworkers in 2000. wikipedia.org This reaction, based on the classic Staudinger reaction, involves the coupling of an azide (B81097) with a triarylphosphine. wikipedia.org The azide and phosphine (B1218219) are abiotic, making the reaction highly selective within a cellular context. wikipedia.org

Another pivotal moment was the adaptation of the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, a reaction that forms a stable triazole linkage. nih.gov Initially, this reaction required high temperatures or a copper(I) catalyst, the latter of which can be toxic to cells. wikipedia.orgnih.gov The development of strain-promoted azide-alkyne cycloaddition (SPAAC) by the Bertozzi group in 2004 circumvented the need for the copper catalyst by using strained cyclooctynes, making the reaction truly bioorthogonal and suitable for live-cell applications. wikipedia.orgnih.govnobelprize.org

Historical Trajectory of Bioorthogonal Reactivity in Biological Systems

Foundational Role of Azide Functionality as a Bioorthogonal Handle

The azide group (-N₃) is a cornerstone of bioorthogonal chemistry for several key reasons:

Small Size and Stability: The azide is small, which minimizes structural perturbation of the biomolecule to which it is attached. ru.nlresearchgate.net It is also stable in biological environments. acs.orgru.nl

Abiotic Nature: Azides are essentially absent from most biological systems, preventing unwanted side reactions. wikipedia.orgnih.gov

Unique Reactivity: The azide can act as a soft electrophile or a 1,3-dipole, reactivity modes that are uncommon in nature. acs.org This allows it to react selectively with its bioorthogonal partner, such as a phosphine in the Staudinger ligation or an alkyne in click chemistry. nih.govacs.org

These properties have made the azide a widely used "chemical handle" for labeling and tracking a variety of biomolecules, including glycans, proteins, and lipids. nih.govacs.orgmdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

8-azidooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8(12)13/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIORXIMUYSXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Derivatization Strategies

Conventional and Advanced Synthetic Routes for 8-Azidooctanoic Acid

This compound is a bifunctional molecule featuring a terminal azide (B81097) group and a carboxylic acid. This structure makes it a valuable linker in bioconjugation and materials science, primarily through "click chemistry" reactions.

Preparation from Readily Available Precursors

The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a halogenated precursor with an azide salt. rsc.orggoogle.comgoogle.comrsc.org The typical starting material is 8-bromooctanoic acid, which is commercially available. thermofisher.com The reaction is generally carried out by treating 8-bromooctanoic acid with sodium azide in a suitable solvent mixture, such as acetone (B3395972)/water or dimethylformamide (DMF). rsc.orgrsc.org

The underlying mechanism involves the displacement of the bromide ion by the azide anion (N₃⁻), a strong nucleophile. This reaction follows an SN2 pathway, leading to the formation of this compound. The use of a polar aprotic solvent like DMF can facilitate the reaction by solvating the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion. rsc.org

Table 1: Common Precursors for this compound Synthesis

| Precursor | Reagent | Typical Solvent | Reference |

|---|---|---|---|

| 8-Bromooctanoic Acid | Sodium Azide | Acetone/Water, DMF | rsc.orgrsc.org |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and solvent system. For instance, heating the reaction mixture can significantly increase the reaction rate. A study reported heating a solution of 8-bromooctanoic acid and sodium azide in an acetone/water mixture to 40°C for 18 hours, resulting in an 87% yield. rsc.org Another protocol using DMF as the solvent involved heating at 85°C for 3 hours. rsc.org

The choice of solvent also plays a critical role. While a mixture of acetone and water is effective, polar aprotic solvents like DMF or DMSO can enhance the solubility of the reactants and promote the reaction. Following the reaction, purification is typically achieved through extraction and washing steps to remove unreacted starting materials and byproducts. The final product is often obtained as a colorless oil. rsc.org

Recent advancements in fermentation technology have also explored the biosynthesis of functionalized fatty acids, including those with azide groups. nih.gov While not a direct synthesis of this compound, this approach demonstrates the potential for producing tailored fatty acids with specific functionalities in recombinant E. coli, which could be adapted for azido-fatty acid production. nih.gov

Functionalization and Derivatization for Specific Research Applications

The dual functionality of this compound allows for its versatile derivatization to suit various research needs. The carboxylic acid can be converted into a range of functional groups, while the azide remains available for subsequent click chemistry reactions.

Amide Bond Formation for Peptide and Protein Conjugation

The carboxylic acid group of this compound can be readily coupled with the free amine groups of peptides and proteins to form stable amide bonds. libretexts.orgresearchgate.net This is a fundamental reaction in bioconjugation, enabling the attachment of the azido-linker to biological macromolecules. The process typically involves the activation of the carboxylic acid using coupling reagents like carbodiimides (e.g., EDC) in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). umich.edugoogle.comresearchgate.net These additives help to form more stable activated esters, which then react with the amine to yield the amide conjugate, minimizing side reactions and racemization. umich.edu

This strategy is widely used to introduce an azide handle onto a protein or peptide, which can then be selectively reacted with an alkyne-modified molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). pharmaffiliates.comnih.gov

Esterification and Etherification for Lipid and Small Molecule Integration

The carboxylic acid of this compound can undergo esterification with alcohols to form esters. aocs.org This is useful for integrating the azido-linker into lipids or other small molecules containing hydroxyl groups. Acid-catalyzed esterification, using a strong acid catalyst in an excess of the alcohol, is a common method. aocs.org Alternatively, the fatty acid can be activated, for example, as an acid chloride, which then readily reacts with an alcohol. aocs.org

Esterification is a key reaction in lipid chemistry, and the introduction of an azido (B1232118) group via this compound allows for the subsequent "clicking" of these modified lipids to other molecules. nih.govnih.govfrontiersin.org Etherification, the formation of an ether linkage, can also be achieved, though it is less common for modifying the carboxylic acid end of this compound. mdpi.com

Preparation of Activated Esters for Bioconjugation Reactions

To facilitate efficient bioconjugation, the carboxylic acid of this compound is often converted into a more reactive "activated ester." N-hydroxysuccinimide (NHS) esters are particularly popular for this purpose. ijrpr.comlumiprobe.com The synthesis of this compound NHS ester involves reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The resulting NHS ester is a stable, yet reactive compound that specifically couples with primary amines on biomolecules in aqueous buffers at physiological pH to form a stable amide bond. researchgate.net This provides a convenient and efficient method for labeling proteins, antibodies, and other amine-containing molecules with an azide group for subsequent click chemistry applications. The longer 8-carbon spacer of this compound NHS ester can also increase flexibility and reduce steric hindrance in the final conjugate.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-Bromooctanoic Acid |

| Sodium Azide |

| 8-Hydroxyoctanoic Acid |

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) |

| N-hydroxysuccinimide (NHS) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| Dicyclohexylcarbodiimide (DCC) |

| This compound N-hydroxysuccinimide ester |

| 6-Azidocaproic acid NHS ester |

| 5-azidopentanoic acid N-hydroxysuccinimide ester |

| (R)-8-Azido-2-(Fmoc-amino)octanoic acid |

| 6-Azidohexanoic Acid Sulfo-NHS Ester |

| Azidobutyric acid NHS ester |

| 8-(N-Methyl-4,4'-bipyridinyl)- octanoic acid |

| 8-Mercaptooctanoic acid |

| 8-(1,4,5-Triphenylimidazol-2-yloxy)-octansäure |

| 2-Chlor-1,4,5-triphenylimidazol |

| 6-chlorohexylmalonic acid alkyl esters |

| 6-acetyloxyhexylmalonic acid esters |

| 8-hydroxyoctanoic acid-Alkalisalze |

| 2-Halogenimidazole |

| 7-Azidoheptanoic acid |

| 9-Azidononanoic acid |

| 7-Azido-O-tritylheptahydroxamate |

| O-tritylhydroxylamine |

| 3-azidopropionic acid |

| 6-azidohexanoic acid |

| 4-bromobutyric acid |

| 3-bromopropionic acid |

| 6-bromohexanoic acid |

| 7-bromoheptane nitrile |

| 10-azidodecanoic acid |

| 10-bromodecanoic acid |

| 10-undecenoic acid |

| decanoic acid |

| hexanoic acid |

| octanoic acid |

| 9-bromononanoic acid |

| 5-azidononanoic acid |

| pentaflourophenol |

| N-hydroxysuccinimide trimethylsilyl (B98337) ether |

| thionyl chloride |

| N,N'-disuccinimidylsulfite |

| triethylamine |

| oxalyl chloride |

| pyridine |

| dimethylaniline |

| dimethylaminopyridine |

| N-hydroxybenzotriazole |

| 4-carboxybenzenesulfonyl azide |

| sulfonyl azide |

| pentafluorophenyl |

| 4-nitrophenyl |

| pentafluorobenzyl |

| N-(4-carboxybenzenesulfonyl)-phosphoramidate |

| HBTU |

| HOBt |

| spermine phosphoramidite |

| 5′-Carboxy-Modifier C10 |

| 5′-Carboxy-Modifier C5 |

| picolyl azide |

| 7-ethynyl coumarin |

| benzyl azide |

| 8-azido-2-(Fmoc-amino)octanoic acid |

| Azido-PEG3-iodide |

| DBCO-PEG6-NHS ester |

| Cyanine7.5 maleimide |

| 3-Phenylpropiolaldehyde |

| 1,2,4-Trimethoxybenzene |

| 8-Hydroxy-2-methyl-4(3H)-quinazolinone |

| 3-Acetylbenzophenone-d5 |

| N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide |

| suberoylanilide hydroxamic acid (SAHA) |

| FK228 |

| 6-bromohexanoic acid |

| 7-bromoheptane nitrile |

| 8-bromooctanoic acid |

| 9-bromononanoic acid |

| 7-azidoheptanoic acid |

| This compound |

| 9-azidononanoic acid |

| O-tritylhydroxylamine |

| O-tritylated hydroxamates |

| aryltriazolylhydroxamates |

| 7-azido-O-tritylheptahydroxamate |

| BF3.OEt2 |

| TFA |

| thioanisole |

| 3-biphenyl |

| p-N,N-dimethylanilyl |

| 6-methoxynapthyl |

| phenyl |

| 3-pyridyl |

| 4-pyridylphenyl |

| 2-tolyl |

| 8-hydroxyoctanoic acid |

| 2-imidazolyloxyalkanoic acids |

| 8-(1,4,5-triphenylimidazol-2-yloxy)-octanoic acid |

| 2-chloro-1,4,5-triphenylimidazole |

| 6-chlorohexylmalonic acid alkyl esters |

| 6-acetyloxyhexylmalonic acid esters |

| 18-crown-6 |

| 2-haloimidazoles |

| 6-azidohexanoic acid |

| (+)-biotin |

| 3-azidopropionic acid |

| 3-bromopropionic acid |

| 4-bromobutyric acid |

| 6-bromohexanoic acid |

| 8-azido-2-(Fmoc-amino)octanoic acid |

| 3,4-bis(decylthiomethyl)-2,5-furandione |

| leu-enkephalin |

| lauric acid |

| thyrotropin-releasing hormone |

| allo-threonine |

| allo-isoleucine |

| 3-hydroxyaspartic acid |

| Dab |

| homoserine |

| 4-chlorothreonine |

| palmitate |

| cholesterol |

| This compound |

| 8-bromooctanoic acid |

| sodium azide |

| 8-hydroxyoctanoic acid |

| 6-azidohexanoic acid |

| 6-bromohexanoic acid |

| 7-azidoheptanoic acid |

| 7-bromoheptane nitrile |

| 9-azidononanoic acid |

| 9-bromononanoic acid |

| 10-azidodecanoic acid |

| 10-bromodecanoic acid |

| 10-undecenoic acid |

| hexanoic acid |

| octanoic acid |

| decanoic acid |

| 3-azidopropionic acid |

| 3-bromopropionic acid |

| 4-bromobutyric acid |

| 5-azidononanoic acid |

| 5-azidopentanoic acid |

| azidobutyric acid |

| picolyl azide |

| benzyl azide |

| 7-ethynyl coumarin |

| 8-(N-Methyl-4,4'-bipyridinyl)- octanoic acid |

| 8-Mercaptooctanoic acid |

| 8-(1,4,5-Triphenylimidazol-2-yloxy)-octansäure |

| 2-Chlor-1,4,5-triphenylimidazol |

| 6-chlorohexylmalonic acid alkyl esters |

| 6-acetyloxyhexylmalonic acid esters |

| 2-imidazolyloxyalkanoic acids |

| 2-haloimidazoles |

| 7-Azido-O-tritylheptahydroxamate |

| O-tritylhydroxylamine |

| aryltriazolylhydroxamates |

| O-tritylated hydroxamates |

| suberoylanilide hydroxamic acid (SAHA) |

| FK228 |

| (R)-8-Azido-2-(Fmoc-amino)octanoic acid |

| 3-Phenylpropiolaldehyde |

| 1,2,4-Trimethoxybenzene |

| 8-Hydroxy-2-methyl-4(3H)-quinazolinone |

| 3-Acetylbenzophenone-d5 |

| N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide |

| This compound N-hydroxysuccinimide ester |

| 6-azidocaproic acid NHS ester |

| 5-azidopentanoic acid N-hydroxysuccinimide ester |

| 6-Azidohexanoic Acid Sulfo-NHS Ester |

| Azidobutyric acid NHS ester |

| Azido-PEG3-iodide |

| DBCO-PEG6-NHS ester |

| Cyanine7.5 maleimide |

| 4-carboxybenzenesulfonyl azide |

| sulfonyl azide |

| pentafluorophenyl |

| 4-nitrophenyl |

| pentafluorobenzyl |

| N-(4-carboxybenzenesulfonyl)-phosphoramidate |

| spermine phosphoramidite |

| 5′-Carboxy-Modifier C10 |

| 5′-Carboxy-Modifier C5 |

| 3,4-bis(decylthiomethyl)-2,5-furandione |

| leu-enkephalin |

| lauric acid |

| thyrotropin-releasing hormone |

| allo-threonine |

| allo-isoleucine |

| 3-hydroxyaspartic acid |

| Dab |

| homoserine |

| 4-chlorothreonine |

| palmitate |

| cholesterol |

| N-hydroxysuccinimide (NHS) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| dicyclohexylcarbodiimide (DCC) |

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) |

| N-hydroxysuccinimide trimethylsilyl ether |

| thionyl chloride |

| N,N'-disuccinimidylsulfite |

| triethylamine |

| oxalyl chloride |

| pyridine |

| dimethylaniline |

| dimethylaminopyridine |

| HBTU |

| BF3.OEt2 |

| TFA |

| thioanisole |

| 18-crown-6 |

| (+)-biotin |

| pentaflourophenol |

| methyl 7-hydroxy-17-oxo-9(Z)-octadecenoate |

| epoxidized ricinoleic acid |

| 6-chloro-5-hydroxy eicosanoic acid |

| 5-hydroxy-6-chloro eicosanoic acid |

| 13,14-chlorohydroxy docosanoic acid |

| methyl 9,10–dibromo-12-hydroxyoctadecanoate |

| butyl 5-butoxyeicosanoate |

| 2-ethylhexyl 5-(2-ethylhexoxy)-eicosanoate |

| decyl 5-decyloxyeicosanoate |

| oleyl 5-oleyloxyeicosanoate |

| estolides |

| 3-biphenyl |

| p-N,N-dimethylanilyl |

| 6-methoxynapthyl |

| phenyl |

| 3-pyridyl |

| 4-pyridylphenyl |

General Scope of Applications in Academic Investigation

The versatility of 8-azidooctanoic acid has led to its use in a diverse range of research applications. For example, it has been used as a substrate for lipoic acid ligase (LplA) to label proteins in live cells. ru.nlmit.edugoogle.com In these studies, cells expressing a protein tagged with an LplA acceptor peptide are fed this compound. The enzyme then attaches the azido-fatty acid to the protein. The azide (B81097) handle can then be used to attach a fluorescent probe, allowing for visualization of the protein. ru.nlmit.edu

Furthermore, this compound and similar azido-fatty acids have been employed in chemical proteomics to identify and study proteins that are modified with lipids. nih.gov By metabolically incorporating the azido-fatty acid and then using click chemistry to attach a biotin (B1667282) tag, researchers can selectively enrich and identify these lipid-modified proteins. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₃O₂ | nih.gov |

| Molecular Weight | 185.22 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

Strategic Applications in Advanced Biomolecular Research

Enzymatic Incorporation and Site-Specific Tagging

The ability to attach chemical probes to specific proteins with high precision is crucial for understanding their roles in cellular processes. 8-Azidooctanoic acid is a key substrate in enzyme-mediated strategies designed to achieve this site-specific functionalization, most notably through the lipoic acid ligase (LplA) system.

Lipoic Acid Ligase (LplA)-Mediated Functionalization

Lipoic acid ligase (LplA) is an enzyme that naturally catalyzes the attachment of lipoic acid to a specific lysine (B10760008) residue within its acceptor domains. Researchers have repurposed this enzymatic machinery for bioorthogonal applications by engineering the enzyme and its recognition sequence, the LplA acceptor peptide (LAP). ru.nlnih.gov In this system, LplA or its variants recognize this compound as a substrate and covalently ligate it to a LAP tag that has been genetically fused to a protein of interest. ru.nl This two-step labeling method first installs the azide (B81097) handle, which can then be selectively modified with a wide array of probes, such as fluorophores or biotin (B1667282), through highly efficient click chemistry reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

The wild-type LplA enzyme can ligate this compound to its acceptor peptide, providing a method for site-specific protein labeling. google.comgoogle.com The efficiency of this ligation has been quantified in comparison to other substrates. For instance, in studies on live HEK cells expressing a LAP-tagged protein, the ligation of this compound by wild-type LplA was found to be less efficient under certain conditions than the ligation of an engineered substrate, picolyl azide 8, by a mutant LplA. google.com Specifically, one study estimated that the ligation of this compound reached approximately 63% efficiency under the tested conditions. google.com Despite this, the process is highly specific: the enzyme selectively attaches the azido-acid to the designated lysine residue within the LAP tag, ensuring that subsequent modifications are precisely targeted. nih.gov This specificity is crucial for minimizing off-target labeling and ensuring the reliability of downstream analyses.

To improve the efficiency of ligating unnatural substrates like azido-fatty acids, scientists have engineered variants of LplA. A key target for mutation has been the tryptophan residue at position 37 (W37), which is located in the substrate-binding pocket. nih.gov By mutating this residue to smaller amino acids such as valine (W37V) or isoleucine (W37I), the binding pocket becomes more accommodating to substrates larger than lipoic acid. nih.gov For example, the LplA(W37I) mutant was found to efficiently catalyze the site-specific ligation of 10-azidodecanoic acid to LAP-tagged proteins in cells, achieving nearly quantitative yields within 30 minutes. nih.gov Another variant, W37V LplA, was developed to efficiently ligate a picolyl azide derivative, which offers advantages in copper-chelation-assisted click chemistry. google.com These engineered ligases expand the toolkit for protein labeling, allowing for faster and more efficient incorporation of bioorthogonal handles.

| Enzyme Variant | Substrate(s) | Key Finding | Reference(s) |

| Wild-Type LplA | This compound | Capable of ligating non-chelating this compound to LAP tags on live cells. | google.comgoogle.com |

| LplA(W37V) | Picolyl azide 8 | Engineered to be most efficient at recognizing and ligating a picolyl azide substrate (picolyl azide 8) to the LAP tag. | google.com |

| LplA(W37I) | 10-Azidodecanoic Acid | Shows robust labeling of LAP fusion proteins and efficiently ligates 10-azidodecanoic acid for two-step labeling protocols. | nih.gov |

The LplA-LAP tagging system utilizing this compound and its analogs has been widely applied for the targeted modification of proteins on the surface of living mammalian cells. ru.nl Once the azide group is installed, it serves as a platform for attaching various functional molecules. Researchers have successfully conjugated fluorophores like Cy3 and Alexa Fluor 568, as well as biotin, to LAP fusion proteins. ru.nl This enables a range of applications, from visualizing protein localization and trafficking to studying protein-protein interactions. nih.gov For example, the system has been used to simultaneously track two different receptors in the same cell by using distinct fluorophores, showcasing its utility in complex biological investigations. nih.gov Furthermore, this enzymatic approach is central to the PRIME (PRobe Incorporation Mediated by Enzymes) methodology, which has proven effective for labeling both intracellular and cell-surface proteins.

Engineering of LplA Variants for Enhanced Substrate Promiscuity

Other Enzyme-Catalyzed Ligation Systems (e.g., Polyketide Synthase Engineering)

Beyond the LplA system, other enzymatic strategies can incorporate azide-functionalized fatty acids into biomolecules. Polyketide synthases (PKSs) are large, modular enzymes that build complex natural products called polyketides from simple acyl-CoA precursors. wikipedia.org By engineering the biosynthetic pathways that produce these molecules, it is possible to incorporate unnatural building blocks. This approach, known as precursor-directed biosynthesis, has been used to create bio-orthogonally-tagged polyketides. rsc.orgresearchgate.net In one study, feeding 6-azidohexanoic acid to an engineered strain of Streptomyces ambofaciens resulted in its incorporation into stambomycin, a type of polyketide. rsc.orgresearchgate.net The bacterium's enzymes, including a medium-chain fatty acyl-CoA ligase, first activate the azido-fatty acid to its corresponding CoA thioester. rsc.org This azido-acyl-CoA is then accepted by the PKS machinery as an extender unit, leading to the production of novel stambomycin analogs bearing an azide tag. rsc.orgresearchgate.net This method represents a powerful way to generate tagged versions of complex natural products for further study and functionalization.

Metabolic Labeling and Biosynthetic Pathway Interrogation

Metabolic labeling is a powerful technique where cells are supplied with a modified version of a natural metabolite, which is then incorporated into various biomolecules through the cell's own biosynthetic pathways. This compound, as an analog of a medium-chain fatty acid, is well-suited for this purpose. When introduced to cells, it can be taken up and processed by fatty acid metabolic machinery. uni-frankfurt.de This allows for the non-invasive labeling of lipids and other molecules derived from fatty acid precursors.

This technique is instrumental in the interrogation of biosynthetic pathways. copbela.org By feeding cells this compound and then using click chemistry to attach reporter tags (like fluorophores or affinity handles) to the resulting azide-labeled biomolecules, researchers can track the fate of the fatty acid through various metabolic routes. uni-frankfurt.de This has been applied to observe fatty acid biosynthesis, degradation, and transport. uni-frankfurt.de For example, azido-sugars are used to label cellular glycans, and similarly, this compound can be used to probe pathways that utilize fatty acids as substrates, such as the synthesis of complex membrane lipids or post-translational protein modifications like acylation. The ability to visualize and isolate these molecules provides direct insight into the dynamics and organization of metabolic networks within living cells. nih.gov

Tracing Fatty Acid Biosynthesis and Turnover

Glycan Engineering and Cell-Surface Glycomic Analysis

Investigation of Protein and Nucleic Acid Modifications (Ancillary)

While the primary applications of this compound are in lipid and glycan research, its azide functionality also allows for its ancillary use in studying protein and nucleic acid modifications. The core principle remains the same: the incorporation of the azide group into a biomolecule of interest, followed by bioorthogonal reaction for detection or functionalization.

In the context of proteins, this compound can be used to introduce an azide group. iris-biotech.demedchemexpress.com For example, it can be used to modify amino acids, such as in the synthesis of 2-amino-8-azidooctanoic acid, which can then be incorporated into peptides. google.comgoogle.com This allows for the subsequent attachment of various tags, such as fluorophores or affinity labels, through click chemistry. This strategy is valuable for studying protein localization, interactions, and dynamics. A notable example involves the use of an engineered lipoic acid ligase (LplA) to attach this compound to a specific protein fused with an acceptor peptide, enabling subsequent fluorescent labeling. google.comgoogle.com

Similarly, in the study of nucleic acids, the introduction of an azide group can facilitate their modification and analysis. rsc.orggenscript.com While direct incorporation of this compound into nucleic acids is less common, related azido-containing molecules are used to functionalize DNA and RNA. For instance, azido-modified triphosphates can be incorporated into DNA probes by polymerases, allowing for subsequent fluorescent labeling. oup.com This post-synthetic modification strategy enables the efficient production of labeled nucleic acids for various applications, including fluorescence in situ hybridization (FISH) and other molecular diagnostic techniques.

Development of Chemical Probes for Molecular Interrogation

The azide group of this compound makes it a key building block in the development of sophisticated chemical probes for molecular interrogation. iris-biotech.demedchemexpress.com These probes are designed to report on specific molecular events or to label and visualize biomolecules within complex biological systems.

Design and Synthesis of Fluorogenic Probes for Research Imaging

A significant application of this compound is in the design and synthesis of fluorogenic probes. nih.govresearchgate.netd-nb.infochemrxiv.orglightox.co.uk These are molecules that are initially non-fluorescent or weakly fluorescent but become brightly fluorescent upon reacting with a specific target. This "turn-on" mechanism is highly desirable for imaging applications as it minimizes background noise and eliminates the need for washing away unreacted probes. nih.govresearchgate.net

The design of these probes often relies on the principle of photoinduced electron transfer (PeT). In its initial azide form, the probe's fluorescence is quenched. However, when the azide group reacts with an alkyne-modified target molecule via click chemistry, the resulting triazole product is no longer quenched and exhibits strong fluorescence. nih.gov this compound can be incorporated into such probes to provide the reactive azide handle. These probes can be designed to emit light across the visible spectrum, enabling multicolor imaging experiments. nih.gov

For example, this compound can be used as a component in the synthesis of probes for labeling specific proteins in live cells. google.com In one approach, a protein of interest is first tagged with this compound using an enzyme. Then, a fluorophore-alkyne conjugate is added, which reacts with the azide-tagged protein, causing it to fluoresce and allowing for its visualization by microscopy. google.comgoogle.com This strategy has been successfully used to image cell surface proteins. google.com

Table of Research Findings on this compound Applications:

| Application Area | Specific Use of this compound | Key Research Finding | Citation |

|---|---|---|---|

| Glycan Engineering | N-acylation of asparagine in a glycan | Allows for ligation to DBCO-modified M13 phage for glycan display. | nih.gov |

| Protein Labeling | Enzymatic ligation to a protein acceptor peptide (LAP) | Enables site-specific fluorescent labeling of proteins on live cells. | google.comgoogle.com |

Construction of Affinity Probes for Proteomic and Lipidomic Studies

The unique structure of this compound makes it an ideal component for building affinity probes to identify and characterize proteins and lipids within complex biological systems. These probes are instrumental in Activity-Based Protein Profiling (ABPP) and lipidomics. mdpi.com

In proteomics , affinity-based probes are designed to target specific proteins or enzyme classes. researchgate.net These probes typically consist of three parts: a recognition element that directs the probe to the target, a reactive group for covalent labeling, and a reporter tag (like biotin or a fluorophore) for detection and enrichment. mdpi.com this compound provides the azide handle, which serves as the reporter tag attachment point via click chemistry. mdpi.com For instance, it has been used as a benchmark C8-fatty acid probe to study protein lipoylation, a key post-translational modification. nih.gov In these studies, the this compound is metabolically incorporated into proteins, and the azide group is then used to attach a reporter tag, enabling the detection and identification of the modified proteins. nih.gov

A powerful strategy known as Probe Incorporation Mediated by Enzymes (PRIME) uses ligases like LplA to attach this compound to proteins fused with a specific peptide tag (LplA Acceptor Peptide or LAP). google.comgoogle.com This allows for the site-specific labeling of cell surface proteins, which can then be visualized or isolated after a click reaction with a fluorescent or affinity-tagged alkyne. google.comgoogle.com Under specific conditions, the ligation of this compound to the LAP tag has been estimated to reach an efficiency of 63%. google.com

In lipidomics , this compound functions as a metabolic probe and a mimic of natural fatty acids. nih.gov The study of lipid metabolism and lipid-protein interactions often relies on introducing modified lipids into cellular systems. mdpi.comnih.gov By replacing a native fatty acid with its azido-counterpart, researchers can track its metabolic fate and identify binding partners. For example, binding-based proteomic profiling (BBPP) uses probes that incorporate a photoactivatable moiety alongside a reporter group to capture interacting proteins, even those without a reactive amino acid in the binding site. researchgate.netoatext.com this compound can be incorporated into such probes designed to study the interactions of fatty acid amides and other lipid classes. oatext.com

Table 1: Application of this compound in Affinity Probe Construction

| Probe Type | Target Molecule Class | Study Focus | Reporter Group Attachment | Reference |

|---|---|---|---|---|

| Metabolic Probe | Proteins (Lipoylated) | Monitoring protein lipoylation in E. coli. | Click Chemistry (CuAAC/SPAAC) | nih.gov |

| Enzyme-Mediated Probe (PRIME) | Proteins (LAP-tagged) | Site-specific labeling of cell surface proteins. | Click Chemistry (CuAAC) | google.comgoogle.com |

| Activity-Based Probe (ABP) | Glycosidases | Profiling enzyme activity. | Click Chemistry (CuAAC) | rsc.orgresearchgate.net |

| Lipidomic Probe | Fatty Acid Binding Proteins | Identifying lipid-protein interactions. | Click Chemistry (CuAAC/SPAAC) | nih.govoatext.com |

Scaffold for Synthesizing Complex Small Molecules for Biological Inquiry

Beyond its use in probes, this compound is a valuable scaffold for the chemical synthesis of more complex molecules designed for specific biological investigations. ru.nlmedchemexpress.com Its carboxylic acid and azide groups provide two orthogonal points for chemical modification, allowing for the stepwise construction of intricate molecular architectures. medchemexpress.commedchemexpress.com

One major application is in the synthesis of activity-based probes (ABPs). For example, this compound has been used to acylate an α-L-fucopyranose-configured cyclophellitol (B163102) aziridine (B145994). rsc.org The resulting intermediate, containing the crucial azide handle, is then conjugated to reporter tags like BODIPY or biotin via a copper(I)-catalyzed cycloaddition reaction to yield the final, functional ABPs for studying retaining α-L-fucosidases. rsc.org A similar strategy was employed to create probes for α-galactosidases. researchgate.net

Furthermore, this compound has been utilized in diversity-oriented synthesis (DOS) to generate libraries of complex macrocycles. researchgate.net In one reported strategy, it participated in an Ugi multi-component reaction, a key step in a synthetic pathway that produced a wide range of structurally diverse macrocyclic compounds with potential biological activities. researchgate.net The azide group provides a reliable handle for "click" reactions, which are known for their high yield and specificity, making them ideal for building complex molecular frameworks. medchemexpress.com

Table 2: this compound as a Synthetic Scaffold

| Molecule Class | Synthetic Strategy | Functional Groups Introduced | Application | Reference |

|---|---|---|---|---|

| Activity-Based Probes (ABPs) | Acylation of an aziridine core, followed by CuAAC. | Azide for click chemistry, reporter tags (BODIPY, biotin). | Inhibition and profiling of glycosidases. | rsc.orgresearchgate.net |

| Complex Macrocycles | Ugi multi-component reaction as part of a DOS pathway. | Diverse functional motifs for macrocyclization. | Generation of libraries for biological screening. | researchgate.net |

| Glycan Conjugates | N-acylation of Asn-linked glycans via NHS ester. | Azido-linker for bioconjugation. | Construction of multivalent glycan displays for studying protein-glycan interactions. | biorxiv.org |

Integration into High-Throughput Screening Methodologies (Research Context)

The reliability and specificity of the reactions involving this compound, particularly azide-alkyne cycloadditions, make it highly suitable for high-throughput screening (HTS) formats. ginkgo.bio

Microarray-Based Approaches

Microarrays enable the simultaneous analysis of thousands of molecular interactions on a solid surface. mdpi.com this compound and its derivatives are used to immobilize biomolecules onto these surfaces in a controlled and oriented manner. mdpi.comchimia.ch The process typically involves functionalizing a slide surface with a cyclooctyne (B158145) derivative, such as azadibenzocyclooctyne (ADIBO). mdpi.com Azide-containing molecules, such as peptides modified with an azido-acid linker, can then be "clicked" onto the surface via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. mdpi.com This method creates a robust covalent linkage that preserves the biochemical properties of the immobilized molecule. mdpi.com

A notable example is the chemoenzymatic synthesis of multivalent N-glycan arrays. biorxiv.org In this approach, complex N-glycans are modified with an 8-azido-octanoic acid NHS-ester to introduce an azide linker. biorxiv.org These azido-glycans are then attached to a bacteriophage (M13) surface modified with dibenzocyclooctyne (DBCO), creating a phage-based glycan array for high-throughput screening of glycan-binding proteins. biorxiv.org

Table 3: Use of Azide-Linkers in Microarray-Based Approaches

| Array Type | Immobilized Molecule | Surface/Platform Chemistry | Application | Reference |

|---|---|---|---|---|

| Peptide Microarray | Azide-derivatized peptides | ADIBO-activated glass slides (SPAAC) | Immunoassays, epitope mapping, antibody detection. | mdpi.comchimia.ch |

| Glycan Array | N-glycans modified with 8-azido-octanoic acid | DBCO-modified M13 phage (SPAAC) | Screening protein-glycan interactions. | biorxiv.org |

Automated Bioconjugation Platforms

The efficiency and orthogonality of click chemistry make it an excellent candidate for automated bioconjugation platforms used in HTS. ginkgo.bio These platforms utilize robotic liquid handlers to perform reactions in multi-well plate formats, significantly increasing throughput. ginkgo.bio The labeling of proteins or cells using this compound, followed by a click reaction with a reporter alkyne, can be readily automated.

For example, automated imaging platforms like the ArrayScan® VTI are used for the high-throughput acquisition and analysis of images from cells labeled using these bioorthogonal methods. google.com Such systems can automatically quantify the fluorescence intensity from thousands of individual cells across many experimental conditions, enabling large-scale screening of protein labeling efficiency or localization. google.com The integration of automated liquid handling for the bioconjugation steps with automated high-content imaging for the analysis provides a powerful workflow for drug discovery and systems biology research. google.comginkgo.bio

Research on Bioconjugation Performance and Chemoselectivity

Evaluation of Reaction Kinetics in Complex Biological Milieu

The speed and efficiency of a bioconjugation reaction are paramount, especially when working with sensitive biological samples. The kinetics of the azide-alkyne cycloaddition, the cornerstone reaction for 8-azidooctanoic acid, have been studied under various conditions to optimize its performance in environments like cell culture media and cellular lysates.

The reactivity of the azide (B81097) group in this compound, particularly in cycloaddition reactions, is significantly influenced by the pH and temperature of the reaction environment.

pH: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is effective over a broad pH range, typically from 4 to 12. nih.gov However, when conjugating molecules via N-hydroxysuccinimide (NHS) esters of this compound to primary amines on biomolecules, a pH range of 7 to 9 is commonly used to balance the reaction rate against the hydrolysis of the NHS ester. nih.gov For strain-promoted azide-alkyne cycloaddition (SPAAC), studies have shown that higher pH values generally lead to increased reaction rates, with the exception of reactions in HEPES buffer. researchgate.netrsc.org This is a critical consideration for experiments in live cells or buffered solutions.

Temperature: Azide-alkyne cycloaddition reactions can proceed over a wide temperature range, from 0°C to 160°C. nih.gov For bioconjugation involving sensitive biomolecules, reactions are often performed at room temperature or even at 4°C overnight to maintain the integrity of the biological components. nih.gov Studies on SPAAC kinetics have examined reactions at both 25°C and 37°C, temperatures relevant to laboratory and physiological conditions, respectively, demonstrating the feasibility of these reactions under biologically relevant temperatures. researchgate.netrsc.org While higher temperatures can increase reaction rates, they are not always compatible with in vivo applications. acs.org

Table 1: Effect of pH and Temperature on SPAAC Reaction Rates

| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| PBS | 7 | 25/37 | 0.32–0.85 |

| HEPES | 7 | 25/37 | 0.55–1.22 |

| DMEM | 7.4 (approx.) | 37 | 0.59–0.97 |

| RPMI | 7.4 (approx.) | 37 | 0.27–0.77 |

| Borate Buffer | 10 | 25/37 | Generally increased rates |

Data adapted from studies on model azides in SPAAC reactions, indicating general trends applicable to azides like this compound. researchgate.netrsc.org

In the complex milieu of a cell, which contains a vast array of potential reactants, the azide group of this compound must react selectively with its intended alkyne partner. The primary competitive reactions involve endogenous molecules that can interact with the azide.

Research has shown that the azide group is remarkably stable and non-reactive towards the majority of functional groups found in biological systems, which is the foundation of its bioorthogonality. rsc.org However, some side reactions can occur. For instance, phosphine (B1218219) reagents, sometimes used in Staudinger ligations (another azide-based reaction), are prone to oxidation within the cellular environment. acs.org The primary concern for competition is the reaction with endogenous thiols, such as glutathione, which is present in high concentrations in the cytoplasm. While the reaction between azides and thiols is generally slow under physiological conditions, it can become a factor in long-term experiments.

In a direct comparison of labeling efficiency on live cells, this compound was used as a non-chelating control azide. nih.govgoogle.comgoogle.com These studies implicitly demonstrate its ability to function within the cellular environment, although its reaction efficiency in copper-catalyzed reactions may be lower compared to azides designed with internal copper-chelating moieties. nih.gov The use of this compound in metabolic labeling experiments, where it is incorporated into biomolecules within living cells, followed by successful click chemistry ligation, further attests to its ability to navigate the competitive cellular milieu. ru.nl

Influence of pH and Temperature on Azide Reactivity

Assessment of Chemoselectivity and Orthogonality in Multi-Component Systems

Chemoselectivity refers to the ability of a functional group to react with one specific partner in the presence of other reactive groups. Orthogonality takes this a step further, describing multiple, mutually non-reactive ligation pairs that can be used simultaneously in the same system.

The azide group is considered a soft electrophile and can, in principle, react with various nucleophiles. mdpi.comresearchgate.net However, its reactivity towards most biological nucleophiles, such as water, alcohols, and amines, is extremely low, ensuring it does not indiscriminately label biomolecules. nih.gov The most significant potential reaction with an endogenous nucleophile is the Staudinger reduction by cellular thiols or phosphines, though this is generally a slow process compared to the rapid kinetics of copper-catalyzed or strain-promoted cycloadditions. acs.orgmdpi.com The azide group is also largely unreactive towards endogenous electrophiles. This inherent lack of reactivity with the vast majority of biological functional groups is the key to its chemoselectivity. nih.gov

A key advantage of using this compound in click chemistry is the high degree of orthogonality of the azide-alkyne cycloaddition. This reaction can be performed alongside other bioorthogonal reactions without cross-reactivity, enabling multiplexed labeling experiments.

Research has successfully demonstrated the concurrent and orthogonal labeling of different intracellular targets by combining strain-promoted azide-alkyne cycloaddition (SPAAC) with the inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.orgnih.gov In such a system, an azide like this compound can be used to label one target, while a dienophile is used to label another, and the two reactions proceed independently. Similarly, the azide-alkyne cycloaddition is orthogonal to other ligation chemistries such as the Staudinger ligation under specific conditions. nih.gov This allows for complex experimental designs where multiple, distinct molecular probes can be attached to different targets within the same biological sample. rsc.orgrsc.orgacs.orgacs.org

Table 2: Examples of Orthogonal Bio-ligation Pairs

| Reaction 1 | Reaction 2 | Status |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Corroborated Orthogonality acs.orgnih.gov |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-ene/maleimide chemistry | Generally Orthogonal |

Reactivity with Endogenous Nucleophiles and Electrophiles

Impact of Linker Design on Conjugation Outcome

The "8-octanoic acid" portion of this compound serves as a linker or spacer arm. The design of this linker is not trivial and can significantly impact the outcome of a bioconjugation experiment. americanpharmaceuticalreview.comoxfordglobal.com

The length and composition of the linker affect several key properties of the resulting conjugate:

Solubility and Aggregation: The hydrophobic nature of the eight-carbon chain in this compound can influence the solubility of the labeled biomolecule. americanpharmaceuticalreview.com While a longer linker can reduce steric hindrance, it may also increase hydrophobicity, potentially leading to aggregation of the final conjugate, especially with sensitive proteins like antibodies. nih.gov Conversely, incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve solubility and reduce aggregation. rsc.orgnih.gov

Steric Hindrance: The linker provides spatial separation between the azide and the biomolecule to which it is attached. This can be crucial for overcoming steric hindrance, allowing the azide to efficiently react with a bulky alkyne-containing probe, or vice versa. The eight-carbon chain of this compound provides a reasonably flexible spacer for many applications.

Reaction Efficiency: The linker itself can influence reaction kinetics. Studies comparing different linker architectures have shown that linker composition can affect enzymatic access to reactive sites and modulate reaction rates. americanpharmaceuticalreview.com While the simple alkyl chain of this compound is generally considered neutral in this regard, more complex linkers can be designed to actively enhance conjugation efficiency.

Spacer Length and Hydrophilicity/Lipophilicity Considerations

The utility of this compound in bioconjugation is significantly influenced by the physicochemical properties of its eight-carbon chain, which acts as a spacer arm. biosyn.com The length, flexibility, and lipophilicity of this spacer are critical factors that dictate the efficiency of conjugation reactions and the properties of the resulting bioconjugate. biosyn.comnih.gov

The octanoic acid backbone provides a considerable spacer length, which can be advantageous in mitigating steric hindrance. When conjugating to complex biomolecules such as proteins or nucleic acids, the reactive azide group at the terminus of the long spacer can extend away from the bulk of the biomolecule, improving its accessibility to a reaction partner, such as an alkyne-functionalized probe. biosyn.com This increased separation can be crucial for efficient reaction kinetics, particularly in site-specific labeling experiments where the target site may be sterically crowded. biosyn.com Research comparing different azido (B1232118) fatty acids highlights that longer spacers can enhance flexibility, potentially leading to more favorable orientations for conjugation.

However, the length of the alkyl chain also directly correlates with its lipophilicity (hydrophobicity). The eight-carbon chain of this compound imparts a significant lipophilic character. This property can influence the solubility of the reagent and its conjugates and may lead to non-specific binding to hydrophobic regions of proteins or cell membranes. ru.nl In some applications, this can be a drawback. For instance, research on fluorophore labeling has shown that for certain hydrophobic dyes, a highly lipophilic linker can be detrimental to specific targeting. nih.gov Conversely, the lipophilicity of fatty acid linkers can be exploited to alter the pharmacokinetic profiles of peptide-based therapeutics, affecting their absorption, distribution, and plasma half-life. nih.gov The choice of spacer length is therefore a trade-off between reducing steric hindrance and managing hydrophobicity, tailored to the specific requirements of the biological system under investigation. nih.gov

| Compound | Spacer Length (Carbons) | Key Characteristics | Primary Applications Noted |

|---|---|---|---|

| 5-Azidopentanoic Acid | 5 | Shorter, more hydrophilic spacer compared to longer chains. | General bioconjugation, protein modification. |

| 6-Azidohexanoic Acid (6-Azidocaproic acid) | 6 | Intermediate hydrophobicity; a common alternative to shorter spacers. | Oligonucleotide tagging, peptide labeling for PET imaging. nih.govuri.edu |

| This compound | 8 | Longer, lipophilic spacer; increases flexibility and may reduce steric hindrance. | Enzyme-mediated cell surface labeling, physicochemical studies. google.comiris-biotech.de |

| 10-Azidodecanoic Acid | 10 | Very long, highly lipophilic spacer. | Enzyme-mediated protein labeling in cells. nih.gov |

Stereochemical Influence on Enzymatic Recognition

The chemoselectivity of this compound is prominently featured in its use as a substrate for enzymatic ligation, particularly by the Escherichia coli enzyme Lipoic Acid Ligase (LplA). nih.govgoogle.comiris-biotech.de LplA naturally catalyzes the attachment of lipoic acid to its specific acceptor peptide (LplA Acceptor Peptide, or LAP). google.com Research has successfully repurposed this enzyme to recognize and ligate unnatural substrates, including this compound, to LAP-fusion proteins on the surface of living cells. google.comiris-biotech.de This process demonstrates a high degree of enzymatic recognition, where the enzyme's active site accommodates the linear eight-carbon chain of this compound, treating it as an analog of its natural substrate.

The structural and chemical fidelity of the LplA active site is critical for this recognition. While the wild-type LplA enzyme can ligate this compound, its efficiency is not always optimal compared to engineered systems. google.comgoogle.com Studies have shown that specific mutations within the LplA active site can alter its substrate preference. For example, an engineered mutant, W37V LplA, shows higher efficiency in ligating a different unnatural substrate, picolyl azide 8, compared to the efficiency of wild-type LplA with this compound. google.comgoogle.com Under specific experimental conditions, the ligation of this compound by wild-type LplA was estimated to achieve a 63% yield, whereas the engineered W37V LplA ligated picolyl azide 8 with an 81% yield. google.comgoogle.com Another mutant, W37I LplA, was found to effectively catalyze the ligation of 10-azidodecanoic acid. nih.gov

This highlights that while this compound is a viable substrate for wild-type LplA, the enzyme's recognition is sensitive to the precise structure of the acyl chain and the nature of the terminal functional group. The enzyme's ability to discriminate between various linear azido-fatty acids of different lengths (e.g., this compound vs. 10-azidodecanoic acid) and structures (e.g., vs. picolyl azide) underscores the importance of the three-dimensional architecture of the active site in substrate binding and catalysis. nih.govgoogle.com The successful enzymatic ligation of this compound provides a powerful tool for site-specific protein modification, relying on the inherent stereochemical and structural selectivity of the enzyme to achieve high precision in bioconjugation. google.comnih.gov

| Enzyme | Substrate | Estimated Ligation Yield | Reference |

|---|---|---|---|

| Wild-type LplA | This compound | 63% | google.comgoogle.com |

| W37V LplA (Engineered Mutant) | Picolyl azide 8 | 81% | google.comgoogle.com |

| W37I LplA (Engineered Mutant) | 10-Azidodecanoic Acid | Nearly quantitative after 30 min | nih.gov |

Future Directions and Emerging Research Avenues

Development of Next-Generation Azide (B81097) Reagents with Enhanced Properties

While 8-azidooctanoic acid is a robust and versatile tool, research is actively pursuing the development of more sophisticated azide reagents. These next-generation probes are designed with enhanced functionalities that offer greater control and more nuanced reporting on biological processes. The core structure of this compound serves as a valuable scaffold for these advancements, with modifications aimed at introducing switchable reactivity or environment-sensing capabilities.

A significant challenge in chemical biology is the precise control over when and where a chemical reaction occurs within a cell. Photoactivatable reagents address this by remaining inert until triggered by a specific wavelength of light. nih.gov This affords researchers an exceptional degree of spatiotemporal control, enabling the labeling of biomolecules in a specific subcellular location or at a precise moment in a dynamic cellular process.

The concept involves "caging" a reactive group, which is then released upon photoirradiation. nih.gov In the context of azide probes, this could involve designing a derivative of this compound where the azide functionality is masked by a photolabile protecting group. Such a probe could be metabolically incorporated throughout a cell, but its ability to participate in click chemistry would be restricted to areas illuminated by the researcher. Examples of photoactivatable functionalities include groups like benzophenones and aziridines, which become reactive upon exposure to UV or visible light. google.comgoogle.com This approach has been successfully applied to create photoactivatable non-canonical amino acids and other cross-linkers, providing a clear precedent for the development of photoactivatable fatty acid analogs. nih.govgoogle.comgoogle.com

Another exciting frontier is the creation of "smart" probes that signal changes in their local environment. For this compound, this involves designing derivatives that exhibit a change in their physical properties, most commonly fluorescence, upon reacting with a target. These are often termed "fluorogenic" probes because they are initially non-fluorescent (dark) and "turn on" after undergoing the azide-alkyne cycloaddition. ru.nlpcbiochemres.com

This strategy eliminates the need to wash away unreacted fluorescent reporters, a step that can be disruptive to living cells and a source of background noise in imaging experiments. Research has demonstrated the efficacy of this approach using probes like 3-azido-7-(diethylamino)coumarin, which becomes fluorescent upon triazole formation, allowing for the direct monitoring of labeled fatty acids inside cells without fixation. ru.nl Similarly, fluorogenic probes based on a 1,2,4,5-tetrazine (B1199680) motif have been developed that show a significant increase in fluorescence upon reaction with a cyclooctyne-modified target. pcbiochemres.com The development of an this compound-based fluorogenic probe would be a significant step forward, enabling researchers to visualize metabolic incorporation and subsequent interactions in real-time with a high signal-to-noise ratio.

Photoactivatable Azides for Spatiotemporal Control

Integration with Advanced Analytical and Spectroscopic Techniques (Research Focused)

The full potential of this compound as a molecular reporter is realized when it is combined with powerful analytical and imaging technologies. The azide handle serves as a versatile anchor for attaching reporter tags that are compatible with a wide array of advanced detection methods, enabling detailed investigation of modified biomolecules and their cellular context.

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing the specific biomolecules that have incorporated this compound. mit.edu After metabolic labeling, the azide-tagged proteins are typically reacted via click chemistry with a biotin-alkyne conjugate. The biotin (B1667282) tag allows for the selective enrichment of these proteins from complex cellular lysates using streptavidin affinity purification. The enriched proteins are then digested into smaller peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

This proteomic workflow allows for the confident identification of the labeled proteins and, in many cases, the precise localization of the modified amino acid residue. nih.gov For example, studies have successfully used this method to identify lipoic acid-dependent proteins in E. coli, such as the ODP2 (aceF) protein, which was found to be significantly enriched after labeling with an alkyne analog of octanoic acid. nih.gov Similarly, MS has been used to confirm the identity of LplA Acceptor Peptide (LAP) adducts with both this compound and the more advanced picolyl azide. google.comgoogle.com

Table 1: Application of Mass Spectrometry in Identifying Biomolecules Modified with Azide/Alkyne Octanoic Acid Analogs

| Target System | Probe Used | Key Mass Spectrometry Finding | Reference |

|---|---|---|---|

| E. coli | 7-octynoic acid | Successful enrichment and identification of the lipoic acid-dependent protein ODP2 (aceF). | nih.gov |

| HEK cells expressing LAP-tagged proteins | Picolyl azide 8 (an advanced azide probe) | Confirmed the calculated mass of the LAP-picolyl azide adduct (Calculated: 1829.28 g/mol; Detected: 1829.20 g/mol). | google.comgoogle.com |

| Lipoic Acid Ligase (LplA) system | This compound | Used to characterize and confirm the formation of azide-modified LAP fusion proteins. | mit.edu |

| Cytochrome c peptide digest | Azide-containing peptides | Enabled more accurate analysis and observation of all expected peptide segments after affinity capture. | ru.nl |

Fluorescence microscopy is a cornerstone of modern cell biology, providing spatial and temporal information about cellular processes. numberanalytics.commdpi.com When this compound-labeled biomolecules are tagged with a fluorescent dye via click chemistry, they can be visualized within fixed or living cells. mdpi.com This allows researchers to study the subcellular localization of metabolically active proteins, track their movement, and observe their interactions with other cellular components. numberanalytics.com

The integration of azide probes with advanced microscopy techniques is particularly powerful. Super-resolution microscopy, such as photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM), can overcome the diffraction limit of light to visualize labeled molecules with nanoscale precision. biologists.com Techniques like Förster Resonance Energy Transfer (FRET) can be used to measure molecular interactions, while Fluorescence Recovery After Photobleaching (FRAP) can provide insights into the dynamics and mobility of labeled proteins. mdpi.comresearchgate.net For instance, studies have used confocal fluorescence microscopy to compare the labeling efficiency of this compound with next-generation picolyl azides on the surface of living HEK cells, demonstrating a significant signal enhancement with the advanced probe. google.comnih.gov

Table 2: Advanced Fluorescence Microscopy Applications with Azide-Based Probes

| Microscopy Technique | Biological Question | Example Application with Azide Probes | Reference |

|---|---|---|---|

| Confocal Fluorescence Microscopy | Protein localization and labeling efficiency | Visualizing and quantifying the labeling of LAP-CFP-TM fusion proteins on the surface of live HEK cells using this compound. | google.comgoogle.com |

| Super-Resolution Localization Microscopy | High-resolution molecular organization | Enabling nanoscale imaging of proteins tagged via azide-alkyne cycloaddition, for example with 10-azidodecanoic acid. | biologists.com |

| Live-Cell Imaging | Dynamic processes in real-time | Tracking metabolically labeled proteins in delicate primary neuron cultures to assess biocompatibility of the labeling chemistry. | nih.gov |

| FRET, FRAP, FLIM | Protein dynamics and interactions | These techniques can be applied to azide-labeled molecules to study protein-protein interactions, diffusion, and transport within the cell. | mdpi.comresearchgate.netembl.org |

Mass Spectrometry for Modified Biomolecule Identification

Expanding Substrate Scope and Biological Target Exploration

A key area of future research involves expanding the range of biomolecules and biological systems that can be studied using this compound. This is primarily being achieved by overcoming the inherent substrate specificities of the enzymes responsible for incorporating the probe into macromolecules.

One successful strategy is the directed evolution or rational engineering of enzymes to accept unnatural substrates. researchgate.net A prime example is the E. coli lipoic acid ligase (LplA), which has been engineered to preferentially recognize and ligate azide-containing fatty acids, such as picolyl azide and this compound, onto a specific peptide tag (LAP). google.comnih.gov By mutating key residues in the enzyme's active site (e.g., W37V), researchers have altered its substrate specificity, turning it into a powerful tool for site-specifically labeling LAP-fusion proteins on living cells. google.comgoogle.com

Furthermore, researchers are exploring the natural promiscuity of other enzyme systems. For example, the acyltransferase (AT) domain of the stambomycin polyketide synthase has been shown to be remarkably flexible, capable of accepting and incorporating 6-azidohexanoic acid into the final polyketide structure. rsc.org This opens up the exciting possibility of using azide-functionalized fatty acids like this compound to probe and modify the biosynthesis of complex natural products. This approach not only expands the repertoire of biological targets but also provides a means to generate novel bioactive compounds with embedded chemical handles for further study. rsc.orgnih.gov

Application to Diverse Classes of Biomacromolecules

While initially established as a tool for studying fatty acid metabolism, the application of this compound and structurally similar azide-containing probes is being extended to a wider array of biomacromolecules. This expansion allows for a more integrated understanding of cellular processes where these molecules intersect.

Proteins and Polypeptides: this compound serves as a substrate for enzymes like lipoic acid ligase (LplA), enabling the specific labeling of proteins that undergo lipoylation or can be targeted with engineered enzyme systems. mit.edunih.gov This has been demonstrated in E. coli, where it was used to profile lipoic acid-dependent proteins. nih.gov The strategy is also being applied to more complex systems, including the construction of branched peptides where azido-functionalized amino acids, such as 2-amino-6-azidohexanoic acid, are incorporated to create precise, multi-functional structures via click chemistry. rsc.orgmdpi.com This allows for the development of novel biomaterials and therapeutic platforms. rsc.org

Lipids: As a fatty acid analogue, this compound is naturally suited for the study of lipid metabolism, transport, and localization. uni-frankfurt.de Research has employed this probe to track fatty acid pathways in various bacteria. nih.govuni-frankfurt.de Future work aims to apply this to more complex lipid structures and to investigate the interplay between fatty acid metabolism and other cellular processes, such as membrane biogenesis and the synthesis of lipid-derived signaling molecules.

Glycans and Glycoproteins: The principle of metabolic labeling with azide-functionalized molecules is extensively used in glycoscience. While azido (B1232118) sugars (e.g., N-azidoacetylmannosamine) are more common for direct glycan labeling, the underlying bioorthogonal strategy is identical. sigmaaldrich.comkcl.ac.uknih.gov These azido sugars are metabolized by cells and incorporated into glycan chains on glycoproteins and glycolipids. sigmaaldrich.com The azide handle then permits visualization and proteomic analysis, offering insights into glycosylation dynamics in health and disease. sigmaaldrich.comnih.gov The success in this area suggests potential for developing novel azido-lipid probes that could track the synthesis and trafficking of specific glycolipids.

| Biomacromolecule Class | Specific Application | Key Research Finding | Reference |

|---|---|---|---|

| Proteins | Labeling of lipoic acid-dependent proteins | This compound is a confirmed substrate for lipoic acid ligase (LPL), enabling enrichment and identification of target proteins in E. coli. | mit.edunih.gov |

| Peptides | Synthesis of branched peptide systems | Azido-functionalized amino acids (e.g., azidohexanoic acid) are used as building blocks for creating complex peptide architectures via click chemistry. | rsc.orgucl.ac.uk |

| Lipids | Tracking fatty acid metabolism | Azide-labeled fatty acids are used to observe fatty acid biosynthesis, degradation, and transport in bacterial systems. | uni-frankfurt.de |

| Glycoproteins | Metabolic labeling of cell-surface glycans | Azido sugars are metabolized and incorporated into sialic acid-containing glycoproteins, allowing for subsequent detection and analysis. | kcl.ac.ukru.nl |

Exploration of Novel Metabolic Pathways for Labeling

A significant frontier in the use of this compound and related probes is the discovery and exploitation of new metabolic pathways for their incorporation into biomolecules. This involves identifying enzymes and pathways that can process these non-natural substrates, a strategy known as metabolic engineering.

Current research primarily leverages well-characterized pathways, such as fatty acid biosynthesis and salvage. nih.govuni-frankfurt.de For instance, this compound is recognized by the fatty acid salvage pathway, where enzymes like lipoic acid ligase attach it to target proteins. nih.gov Similarly, the broader field of bioorthogonal chemistry has successfully targeted amino acid metabolism by using analogues like azidohomoalanine, which is incorporated into proteins during synthesis, and various azido sugars that enter glycan biosynthetic pathways. nih.govbaseclick.eu

Emerging research seeks to expand this toolkit by:

Identifying Promiscuous Enzymes: Screening for enzymes that, in addition to their native substrates, can process azide-containing fatty acids or other novel probes. This could unlock the ability to label new classes of biomolecules or to target specific cell types with unique metabolic capabilities.

Engineering Metabolic Pathways: Genetically modifying organisms to express enzymes or pathways that specifically recognize and incorporate azide probes. This could involve introducing orthogonal enzyme-substrate pairs, such as an engineered aminoacyl-tRNA synthetase that selectively incorporates an azide-functionalized amino acid, to achieve highly specific labeling of newly synthesized proteins in designated cells. researchgate.net

Isotope-Assisted Analysis: Utilizing stable isotope labeling (e.g., with ¹³C) in conjunction with azide probes to trace the flow of these molecules through complex metabolic networks. nih.gov This can help confirm their entry into predicted pathways and potentially uncover unexpected metabolic fates, revealing new pathways to exploit for labeling. nih.gov

Computational and Theoretical Studies for Reaction Optimization and Probe Design

Advancements in computational chemistry and molecular modeling are becoming instrumental in refining the use of this compound. These theoretical approaches offer a powerful means to accelerate the development of better probes and more efficient labeling reactions, reducing the need for extensive empirical screening.

Reaction Optimization: The primary reaction used to detect this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." The efficiency of this reaction is critical for sensitive detection. Computational studies are being explored to optimize these reactions by predicting the performance of different catalysts, ligands, and reaction conditions. mit.edumdpi.com For example, theoretical calculations of Gibbs energy barriers can help identify the most favorable reaction pathways, potentially reducing the number of experiments needed to achieve optimal labeling. chemrxiv.org This is particularly important for in vivo applications where low toxicity and high efficiency are paramount.

Probe Design: Computational methods are being used to design the next generation of chemical probes with improved properties. Starting with a benchmark probe like this compound, researchers can computationally model structural modifications to enhance substrate fidelity for a target enzyme, improve cell permeability, or reduce off-target effects. nih.gov For example, molecular dynamics simulations can predict how a probe will interact with the active site of an enzyme or how it will orient itself within a cell membrane. researchgate.net This rational design approach was used to develop lipoic acid mimics with enhanced labeling fidelity compared to the simpler this compound. nih.gov These in silico methods allow for the rapid screening of virtual compound libraries to identify promising candidates for chemical synthesis and biological testing.

| Area of Study | Computational Method | Objective | Example |

|---|---|---|---|

| Reaction Optimization | Calculation of Gibbs Energy Barriers | To predict and accelerate the optimization of reaction conditions for higher efficiency and yield. | chemrxiv.org |

| Probe Design | Molecular Dynamics Simulations | To understand the 3D structure and interactions of probes with biomolecular targets. | researchgate.net |

| Probe Design | Computational Mimic Design | To rationally design probes with improved specificity and reduced off-target activity based on a known scaffold. | nih.gov |

Q & A

Q. How is 8-azidooctanoic acid synthesized and characterized in academic research?

- Methodological Answer : this compound is typically synthesized via azide substitution reactions. A common protocol involves reacting precursor carboxylic acids with sodium azide under controlled conditions. For example, a 52% yield was achieved using a literature procedure, with characterization by : δ 3.26 (t, , CHN), 2.36 (t, , CHCOOH), and distinct alkyl chain resonances (1.66–1.57 ppm) . Purity is confirmed via TLC and LCMS, and reactions are often conducted under inert atmospheres (e.g., argon) to avoid side reactions .

Q. What are the primary applications of this compound in biomolecular labeling?

- Methodological Answer : The compound is widely used in click chemistry for site-specific labeling of proteins, lipids, and nucleic acids. Its terminal azide group reacts with alkynes (e.g., via Cu(I)-catalyzed azide-alkyne cycloaddition, CuAAC) to form stable triazole linkages. For example, it has been employed in enzymatic ligation systems, where CuSO concentration (10–100 µM) directly correlates with signal intensity (3.2 to 18.0 Alexa Fluor® 647/CFP ratio) . Optimal labeling requires balancing Cu toxicity with reaction efficiency, often using ligands like THPTA or BTTAA to enhance biocompatibility .

Advanced Research Questions

Q. How can researchers optimize click chemistry reaction conditions for this compound in live-cell systems?

- Methodological Answer : Key parameters include:

- Cu Concentration : Signal intensity increases linearly with CuSO concentration (10–100 µM), but cytotoxicity must be mitigated using copper-chelating ligands (e.g., THPTA or BTTAA) .

- Ligand Selection : THPTA outperforms BTTAA in cell-compatible reactions at lower Cu concentrations (10–40 µM), reducing oxidative stress .

- Reaction Time : Shorter incubation times (1–2 hours) minimize cellular damage while achieving sufficient labeling .

- Solubility : Use polar aprotic solvents (e.g., DMSO) to dissolve this compound, followed by dilution in aqueous buffers to maintain bioactivity .

Q. How do structural modifications of this compound impact its reactivity in macrocycle synthesis?

- Methodological Answer : The alkyl chain length and azide positioning influence steric hindrance and reaction kinetics. For instance, in macrocyclization reactions, this compound acts as a spacer, enabling strain-free triazole formation. A study demonstrated its use in synthesizing 2,6-bis(1-alkyl-1H-triazol-4-yl)-pyridines, where the C8 chain provided optimal flexibility for ring closure. Yield improvements (up to 88%) were achieved by iterative additions of the azide and isocyanocyclohexane under argon at 60°C .

Q. What analytical techniques are critical for resolving contradictions in reaction yields or purity?

- Methodological Answer :

- Chromatography : Flash chromatography (2:1 hexanes/EtOAc) effectively separates azide derivatives from byproducts, as shown in the purification of 8-azido-O-trityloctahydroxamate (88% yield) .

- Spectroscopy : and identify residual solvents or unreacted precursors, while LCMS monitors reaction progress .

- Quantitative Analysis : Integration of NMR peaks (e.g., δ 3.26 ppm for CHN) verifies stoichiometric ratios, addressing discrepancies in reported yields (52% vs. 75% in analogous azidoalkane syntheses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.